molecular formula C13H17NO B5767938 N-Isobutylcinnamamide

N-Isobutylcinnamamide

Cat. No.: B5767938
M. Wt: 203.28 g/mol
InChI Key: LNXFPTPVIMNAOD-CMDGGOBGSA-N
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Description

N-Isobutylcinnamamide is an amide derivative synthesized from cinnamic acid and isobutylamine. Structurally, it consists of a cinnamoyl group (a phenylpropanoid backbone) linked via an amide bond to an isobutyl moiety.

Properties

IUPAC Name

(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXFPTPVIMNAOD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutylcinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. The use of enzymatic catalysts like Lipozyme® TL IM can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Isobutylcinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Isobutylcinnamamide with related compounds in terms of molecular weight, functional groups, and structural features, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Source
This compound* C₁₃H₁₇NO 203.28 (calculated) Cinnamoyl, Isobutylamide Aromatic phenylpropanoid, branched alkylamide -
N-Isobutylacetamide C₆H₁₃NO 115.18 Acetamide, Isobutyl Short acetyl chain, aliphatic amide
Cinnamyl cinnamate C₁₈H₁₆O₂ 264.32 Cinnamate ester Two aromatic cinnamate units, ester bond
N-Benzylacetoacetamide C₁₁H₁₃NO₂ 191.23 Acetoacetamide, Benzyl Ketone-containing amide, benzyl group
3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide C₂₂H₂₅N₃O₂ 363.46 Isobutyryl, Benzamide Indole moiety, branched acyl group

Note: Molecular weight for this compound is calculated based on its assumed structure.

Key Observations:

Functional Group Influence: this compound’s cinnamoyl group distinguishes it from N-Isobutylacetamide (acetyl group) and cinnamyl cinnamate (ester bond). Unlike cinnamyl cinnamate, which contains an ester linkage, this compound’s amide bond offers greater metabolic stability, a critical factor in drug design .

Molecular Weight and Solubility: this compound’s calculated molecular weight (203.28 g/mol) is intermediate between N-Isobutylacetamide (115.18 g/mol) and larger aromatic amides like 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide (363.46 g/mol). Higher molecular weight correlates with reduced solubility, as seen in benzamide derivatives (e.g., and ) .

Biological Relevance: Amides such as N-Benzylacetoacetamide are studied for applications in organic synthesis and drug intermediates .

Research Findings and Limitations

  • Pharmacological Potential: Amides like Biochanin A (, .26 g/mol) exhibit flavonoid-related bioactivity . This compound’s cinnamoyl group may confer analogous antioxidant or anti-inflammatory properties, though this remains speculative.
  • Regulatory Considerations : –12 emphasizes the importance of structural analogs in establishing bioequivalence for generic drugs. For example, variations in acyl groups (e.g., acetyl vs. cinnamoyl) necessitate rigorous comparability studies in regulatory submissions .

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